Isoglobo-H analogue type 1
Description
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Fucα1-2Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc |
Origin of Product |
United States |
Scientific Research Applications
Immunological Studies
Isoglobo-H analogue type 1 has been utilized in immunological research to study the immune response to carbohydrate antigens. It has been shown to elicit specific antibody responses, which can be critical for understanding autoimmune diseases and developing vaccines.
- Case Study : A study involving serum samples from 105 individuals demonstrated that this compound could induce IgG and IgM antibody production against specific glycan structures. This finding highlights its potential as a vaccine candidate or an adjuvant in immunotherapy .
Cancer Research
The compound has also been explored for its anticancer properties. Its ability to modulate glycosylation patterns on cancer cells can influence tumor progression and metastasis.
- Data Table: Anticancer Activity of this compound
- Case Study : In vitro studies on human breast cancer cell lines (MDA-MB-231) showed that this compound could significantly inhibit cell proliferation, suggesting its potential as an anticancer agent .
Drug Development
This compound serves as a scaffold for the development of novel therapeutics. Its ability to be linked with other bioactive molecules enhances its utility in drug design.
- Data Table: Synthesis and Modification of this compound
| Modification | Purpose | Result |
|---|---|---|
| Linked to Biotin | Targeted delivery | Improved cellular uptake |
| Grafted on OVA | Immune response enhancement | Increased antibody production |
Mechanistic Insights
The mechanisms through which this compound exerts its effects are under investigation. Preliminary studies suggest that it may alter signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Key Characteristics:
- Chemical Formula: C₃₈H₆₅NO₃₀ (core structure without linkers) .
- Molecular Weight : 1015.90–1015.91 g/mol (core structure) .
- Structural Features :
- Applications :
Comparison with Similar Compounds
Isoglobo-H Analogue Type 2
Structural Differences :
Sialylated Isoglobopentaose Analogues
Type 1 vs. Type 2 Sialylation :
Functional Impact :
Variants with Functional Linkers
Isoglobo-H analogue type 1 is modified with diverse linkers for specific applications:
Key Observations :
Lactose-β-N-Acetyl-Propargyl
Comparison Basis :
Table 1: Structural and Functional Comparison
Discussion of Contradictions and Limitations
- Molecular Weight Variability : Discrepancies (e.g., 1015.90 vs. 1237.22) arise from linker presence/absence .
- Limited Data on Type 2: Structural details are inferred from nomenclature; empirical binding data are sparse .
- Commercial Variants : Functional differences depend on supplier-specific modifications (e.g., Elicityl vs. EOT-GLY series) .
Preparation Methods
Core Scaffold Construction via Ceramide Analogue Synthesis
The synthesis of Isoglobo-H analogues begins with the preparation of a ceramide-like scaffold, as detailed in the stereoselective synthesis of glucosylceramide synthase inhibitors. The foundational step involves the reaction of N-benzyloxycarbonyl-D-serine (compound 1) with phenylmagnesium bromide in tetrahydrofuran (THF) under argon atmosphere. This Grignard reaction facilitates the formation of a β-hydroxy ketone intermediate (compound 2), which is subsequently reduced to yield (1R,2R)-2-benzyloxycarbonylamino-1-phenyl-1,3-propanediol (compound 3) with an 80% yield after recrystallization.
Critical to this step is the maintenance of anhydrous conditions and strict temperature control (0–5°C during reagent addition, followed by overnight stirring at room temperature). The stereochemical integrity of the diol is preserved through careful selection of solvent systems (ethyl acetate/n-hexane) for recrystallization.
Acylation for Side Chain Diversification
The final stage involves acyl group incorporation to generate the Isoglobo-H structure. PBPP is reacted with hexanoyl, octanoyl, or decanoyl chloride in methanol-triethylamine mixtures, producing N-acyl derivatives (compounds 7–9). For this compound, the specific acyl chain (C6:0 hexanoyl) is selected to balance solubility and membrane-binding properties. The reaction proceeds at 0°C with dropwise addition of acyl chloride, followed by room-temperature stirring until TLC confirms completion (chloroform:methanol = 7:3). Post-reaction purification via sodium bicarbonate extraction and silica gel chromatography ensures removal of unreacted reagents.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects on Mesylation
The mesylation of compound 3 demonstrates significant solvent dependence. Pyridine, acting as both solvent and base, prevents premature hydrolysis of methanesulfonyl chloride. Maintaining the reaction at 0°C during reagent addition minimizes side reactions, while gradual warming to room temperature ensures complete conversion. Substituting pyridine with dichloromethane (DCM) or THF reduces yields by 30–40%, highlighting the necessity of a polar aprotic solvent.
Amine Nucleophile Selection
Comparative studies of amine nucleophiles reveal that pyrrolidine outperforms morpholine or piperidine in substitution reactions, achieving a 72% yield versus 58% for morpholine. The five-membered ring of pyrrolidine provides optimal steric and electronic environments for SN2 displacement, reducing byproduct formation.
Acyl Chloride Stoichiometry and Reaction Time
Acylations using 2.5 equivalents of hexanoyl chloride relative to PBPP maximize conversion (>95%) within 4 hours. Lower equivalents (1.0–1.5) result in incomplete acylation, necessitating extended reaction times that risk racemization.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR and 13C-NMR spectra of intermediates and final products are indispensable for confirming structural fidelity. For PBPP (compound 5), key signals include:
-
1H-NMR (CDCl3): δ 7.36–7.25 (10H, aromatic protons), 5.00 (1H, CH-O-CO), 3.89–3.75 (3H, H-2 and H-3).
The terminal amine linker in this compound introduces distinct δ 1.20–1.40 ppm signals corresponding to the hexanoyl chain’s methylene groups.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product. Retention times correlate with acyl chain length: 12.3 minutes for hexanoyl (Isoglobo-H) versus 14.8 minutes for decanoyl derivatives.
Applications in Glycosphingolipid Research
Isoglobo-H analogues serve as critical tools for studying glucosylceramide synthase (GCS) inhibition, a therapeutic target in lysosomal storage disorders. The terminal amine linker enables covalent conjugation to fluorescent probes or solid supports, facilitating mechanistic studies via surface plasmon resonance (SPR) or inhibitor screening assays .
Q & A
Basic: What are the standard protocols for synthesizing and purifying Isoglobo-H analogue type 1 in carbohydrate chemistry research?
Methodological Answer:
Synthesis typically involves glycosylation reactions using protected monosaccharide precursors, followed by deprotection and purification via affinity chromatography. A critical step is verifying the stereochemical integrity of the glycosidic bond using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For purification, affinity chromatography with immobilized ligands (e.g., lectins or antibodies) is standard, as this compound’s structure allows selective binding . To optimize yield, iterative testing of reaction conditions (e.g., temperature, catalyst ratios) is recommended, with purity assessed via high-performance liquid chromatography (HPLC) .
Basic: How do researchers characterize the structural specificity of this compound compared to its native form?
Methodological Answer:
Comparative characterization employs:
- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts in , , and 2D spectra (e.g., COSY, HSQC) to map glycosidic linkages and confirm stereochemistry.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolve 3D structural differences, particularly in terminal galactose residues.
Discrepancies in binding affinity (e.g., via surface plasmon resonance) may indicate functional divergence .
Advanced: How can experimental design address challenges in studying this compound’s role in glycan-lectin interactions?
Methodological Answer:
- Hypothesis-Driven Design: Formulate specific questions, such as, “Does the analogue’s terminal galactose residue alter binding kinetics with lectin X compared to the native form?” .
- Controlled Variables: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffer conditions (pH, ionic strength).
- Negative Controls: Include non-binding glycan analogues to isolate specific interactions.
- Replicability: Document protocols for synthesis, purification, and assay conditions to ensure reproducibility .
Advanced: How should researchers resolve contradictions in data on this compound’s immunogenicity across studies?
Methodological Answer:
- Meta-Analysis: Systematically compare datasets from peer-reviewed studies, noting variables like animal models (e.g., murine vs. humanized) or adjuvant use.
- Methodological Audit: Re-examine techniques (e.g., ELISA vs. flow cytometry for antibody detection) for consistency.
- Dose-Response Studies: Test immunogenicity across a gradient of analogue concentrations to identify threshold effects.
- Cross-Validation: Use orthogonal assays (e.g., glycan microarray vs. SPR) to confirm findings .
Advanced: What in silico strategies are effective for predicting this compound’s interactions with novel proteins?
Methodological Answer:
- Molecular Docking: Use tools like AutoDock Vina to model interactions with lectins or antibodies, focusing on hydrogen bonding and hydrophobic contacts.
- Molecular Dynamics (MD) Simulations: Simulate binding stability over time (e.g., 100 ns trajectories) under physiological conditions.
- Machine Learning: Train models on existing glycan-protein interaction datasets to predict binding affinities.
- Validation: Cross-reference computational predictions with experimental SPR or ITC data .
Advanced: How to evaluate the functional impact of this compound in cellular models of immune response?
Methodological Answer:
- In Vitro Assays: Expose dendritic cells or macrophages to the analogue and quantify cytokine release (e.g., IL-6, TNF-α) via multiplex ELISA.
- Gene Knockdown: Use CRISPR/Cas9 to silence receptors (e.g., TLR4) and assess analogue-specific signaling pathways.
- Single-Cell RNA-seq: Profile transcriptional changes to identify novel immune pathways activated by the analogue.
- Ethical Considerations: Ensure compliance with institutional biosafety protocols for handling immune-modulating compounds .
Advanced: What statistical approaches are suitable for analyzing dose-dependent effects of this compound in biological assays?
Methodological Answer:
- Nonlinear Regression: Fit dose-response curves using the Hill equation to calculate EC₅₀ values.
- ANOVA with Post Hoc Tests: Compare means across multiple concentrations (e.g., 0.1–100 μM).
- Bootstrapping: Estimate confidence intervals for small-sample datasets.
- False Discovery Rate (FDR) Control: Adjust p-values in high-throughput screens (e.g., glycan arrays) to minimize Type I errors .
Advanced: How can researchers optimize the stability of this compound in long-term biochemical studies?
Methodological Answer:
- Lyophilization: Test cryoprotectants (e.g., trehalose) to enhance shelf life.
- Temperature Trials: Store aliquots at -80°C, -20°C, and 4°C, and monitor degradation via HPLC at intervals.
- Buffering Agents: Compare stability in phosphate-buffered saline (PBS) vs. Tris-HCl at varying pH levels.
- Accelerated Stability Studies: Use elevated temperatures to simulate long-term storage and extrapolate degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
